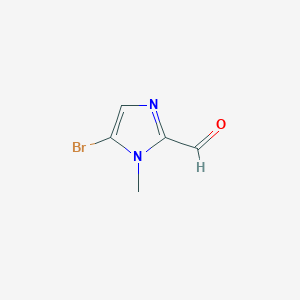
1-(3-Amino-4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Amino-4-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 . The compound is characterized by a five-membered pyrrolidine ring, which is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A method for synthesizing 1,5-substituted pyrrolidin-2-ones involves a Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one is characterized by a pyrrolidine ring, which is a type of nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one , is widely used in medicinal chemistry to develop compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through “pseudorotation.”
Biological Activity Profiling
The compound’s ability to be modified allows researchers to investigate the influence of steric factors on biological activity. This includes studying the structure-activity relationship (SAR) of compounds, where different stereoisomers and spatial orientations of substituents can lead to varied biological profiles due to different binding modes to enantioselective proteins .
Chemical Synthesis
As a heterocyclic building block, 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one can be used to synthesize a wide array of bioactive molecules. It can serve as a precursor for various synthetic strategies, either through ring construction from different cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings .
Pharmacophore Exploration
The non-planarity of the pyrrolidine ring allows for an increased three-dimensional coverage in molecular modeling, which is crucial for pharmacophore exploration. This aids in the design of new compounds with specific biological profiles, targeting a range of diseases and conditions .
Analytical Chemistry
In analytical chemistry, 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one can be used as a standard or reference compound in various chromatographic and spectroscopic methods, such as NMR, HPLC, LC-MS, and UPLC, to ensure the accuracy and reliability of analytical results .
properties
IUPAC Name |
1-(3-amino-4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWYHWFXQQVCID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511042 |
Source


|
| Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |
CAS RN |
69132-82-7 |
Source


|
| Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)
